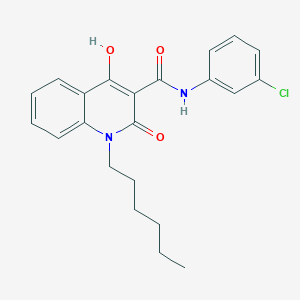![molecular formula C23H19N5O2S B11998576 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998576.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and various functional groups that contribute to its reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acid derivatives. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the triazole ring .
-
S-Alkylation: : The 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is S-alkylated using a halogenated acetal and cesium carbonate. This step introduces the sulfanyl group into the triazole ring .
-
Condensation Reaction: : The final step involves the condensation of the S-alkylated triazole derivative with 4-hydroxybenzaldehyde in the presence of an appropriate catalyst to form the desired acetohydrazide derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), cesium carbonate (Cs2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 1,2,4-triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . This compound, with its specific functional groups, may exhibit similar properties and is therefore of interest in the development of new pharmaceuticals.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of the triazole ring and other functional groups suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of other valuable chemicals or materials. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.
Wirkmechanismus
The mechanism by which 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide exerts its effects would depend on its specific interactions with molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfanyl and hydrazide groups may also contribute to its biological activity by interacting with different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A well-known antifungal agent containing a triazole ring.
Alprazolam: An anti-anxiety medication with a triazole ring.
1,2,4-Triazole-3-thiol Derivatives: Various derivatives with similar structures and biological activities.
Uniqueness
What sets 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which may confer unique reactivity and biological properties. The presence of both the triazole ring and the hydrazide moiety, along with the sulfanyl group, makes it a compound of significant interest for further research and development.
Eigenschaften
Molekularformel |
C23H19N5O2S |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19N5O2S/c29-20-13-11-17(12-14-20)15-24-25-21(30)16-31-23-27-26-22(18-7-3-1-4-8-18)28(23)19-9-5-2-6-10-19/h1-15,29H,16H2,(H,25,30)/b24-15+ |
InChI-Schlüssel |
LSUWVPABAQTMPI-BUVRLJJBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)



![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)

![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)


![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)

![2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11998566.png)
